molecular formula C24H24N2O3S B3132913 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide CAS No. 380547-81-9

2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide

Cat. No.: B3132913
CAS No.: 380547-81-9
M. Wt: 420.5 g/mol
InChI Key: XJFXJRUKEFAQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines a tetrahydroquinoline moiety with a benzenesulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Tetrahydroquinoline: Starting with an aniline derivative, the tetrahydroquinoline ring is formed through a Pictet-Spengler reaction.

    Sulfonamide Formation: The benzenesulfonamide group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine group.

    Final Coupling: The final step involves coupling the tetrahydroquinoline derivative with the sulfonamide under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydroquinoline ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Quinoline derivatives: Compounds like chloroquine, used as antimalarials.

    Tolyl derivatives: Compounds with similar aromatic structures.

Uniqueness

The uniqueness of 2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide lies in its combined structural features, which may offer distinct biological activities and chemical reactivity compared to its simpler counterparts.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-methyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-7-5-10-21(15-17)25-30(28,29)23-16-20(13-12-18(23)2)24(27)26-14-6-9-19-8-3-4-11-22(19)26/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFXJRUKEFAQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-n-(m-tolyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.